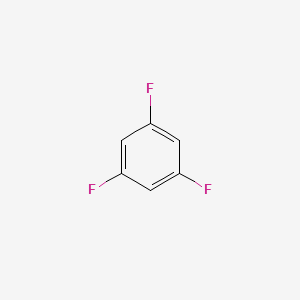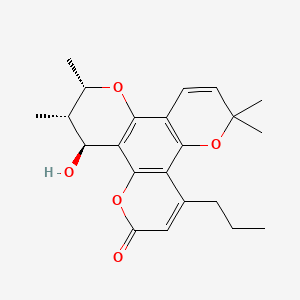
Calanolide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calanolide F is a member of coumarins. It has a role as a metabolite.
Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Calanolides, including Calanolide F, are primarily known for their significant anti-HIV properties, classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, derived from the genus Calophyllum, have shown potential in the development of new NNRTIs for anti-HIV therapy. Additionally, they exhibit anticancer, antimicrobial, and antiparasitic properties, making them a subject of interest in various therapeutic applications (Nahar et al., 2020).
Structure-Activity Relationships and Derivatives
Research on the structure-activity relationships of Calanolide compounds, including Calanolide F, demonstrates the importance of specific molecular modifications for their pharmacological activity. For instance, modifications to the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) of these compounds have been shown to influence their anti-HIV activity, with certain alterations either maintaining or decreasing their potency (Zembower et al., 1997).
Anti-HIV Specificity and Resistance Profile
Calanolides, including Calanolide F, are specific inhibitors of HIV-1 reverse transcriptase and have been shown to be effective against various HIV-1 strains, including drug-resistant variants. They possess a unique HIV-1 resistance profile, which is crucial for the development of effective anti-HIV drugs (Currens et al., 1996).
Potential in Combination Therapies
The efficacy of Calanolide compounds in combination with other anti-HIV agents suggests their potential use in combination therapies. These compounds, when used with other inhibitors of HIV replication, have shown synergistic interactions, highlighting their possible role in more comprehensive treatment strategies (Buckheit et al., 2000).
Scaffold-Hopping and Chemical Synthesis
Research on scaffold-hopping strategies with Calanolide compounds, including Calanolide F, aims to identify structurally diverse derivatives with enhanced pharmacological properties. This involves modifying the chemical structure, such as replacing ring D with nitrogen-containing heterocycles, to understand the structure-activity relationship better and potentially improve their therapeutic efficacy (Guo & Liu, 2013).
properties
CAS RN |
179605-72-2 |
|---|---|
Product Name |
Calanolide F |
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(16S,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18+/m1/s1 |
InChI Key |
NIDRYBLTWYFCFV-SOZUMNATSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Other CAS RN |
179605-72-2 |
synonyms |
calanolide A calanolide F costatolide NSC 661122 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




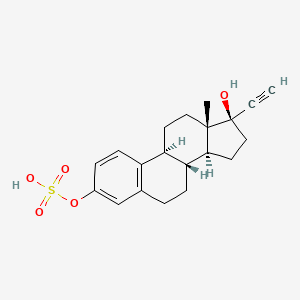
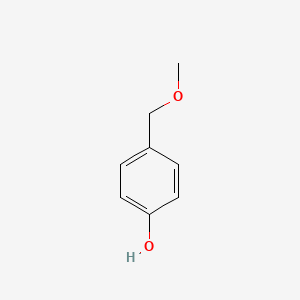
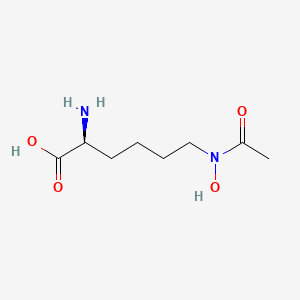
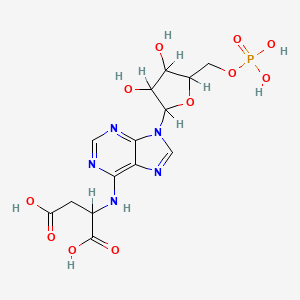
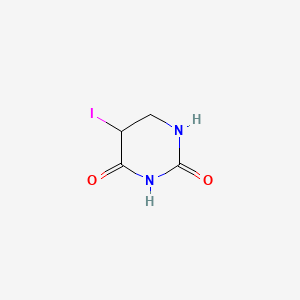
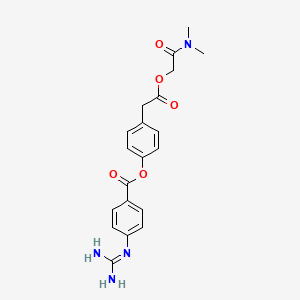
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
